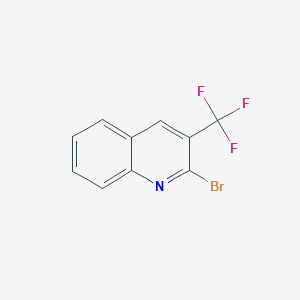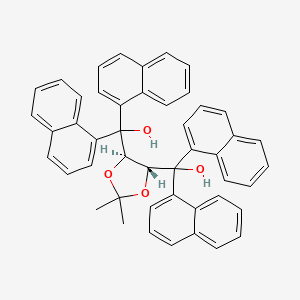
1,10-Dibromodecane-2,9-dione
Descripción general
Descripción
1,10-Dibromodecane-2,9-dione is an organic compound with the molecular formula C10H16Br2O2 It is a dibromo derivative of decane-2,9-dione, characterized by the presence of two bromine atoms at the 1 and 10 positions of the decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,10-Dibromodecane-2,9-dione can be synthesized through the bromination of decane-2,9-dione. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 10 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Dibromodecane-2,9-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The carbonyl groups in the decane-2,9-dione moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted decane-2,9-dione derivatives.
Reduction: Formation of decane-2,9-diol.
Oxidation: Formation of decane-2,9-dicarboxylic acid.
Aplicaciones Científicas De Investigación
1,10-Dibromodecane-2,9-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Material Science:
Biomedical Research: Investigated for its potential use in the development of novel therapeutic agents and diagnostic tools.
Industrial Chemistry: Utilized in the production of high-performance materials and chemical engineering processes.
Mecanismo De Acción
The mechanism of action of 1,10-dibromodecane-2,9-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 1 and 10 positions are highly reactive and can undergo substitution reactions with various nucleophiles. The carbonyl groups in the decane-2,9-dione moiety can participate in reduction and oxidation reactions, leading to the formation of different functionalized derivatives. These reactions are facilitated by the electronic and steric properties of the molecule, which influence its reactivity and selectivity.
Comparación Con Compuestos Similares
1,10-Dibromodecane-2,9-dione can be compared with other dibromoalkanes and diketones:
1,10-Dibromodecane: Similar in structure but lacks the carbonyl groups, making it less reactive in certain types of reactions.
1,8-Dibromooctane: Shorter chain length and different reactivity profile.
1,12-Dibromododecane: Longer chain length and different physical properties.
Decane-2,9-dione: Lacks the bromine atoms, making it less reactive towards nucleophilic substitution.
The uniqueness of this compound lies in its combination of bromine atoms and carbonyl groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
1,10-dibromodecane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O2/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPFDACEFIGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CBr)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454038 | |
| Record name | 2,9-Decanedione, 1,10-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77104-08-6 | |
| Record name | 2,9-Decanedione, 1,10-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















